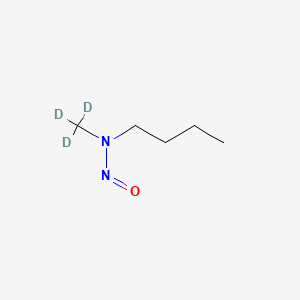
Nitrosomethyl-d(sup 3)-n-butylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is a deuterated form of N-Nitroso-N-methyl-4-aminobutyric acid, a compound known for its presence as a nitrosamine impurity in certain pharmaceutical products. It is a tobacco-derived nitrosamino acid and is recognized as a potential human carcinogen . The compound has a molecular formula of C5H10N2O3 and a molecular weight of 146.14 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 typically involves the nitrosation of N-methyl-4-aminobutyric acid. This process can be carried out using nitrosating agents such as sodium nitrite in acidic conditions. The reaction is usually conducted at low temperatures to control the formation of by-products .
Industrial Production Methods
In industrial settings, the production of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 may involve more sophisticated techniques such as high-resolution mass spectrometry (HRMS) to ensure the purity and quality of the compound. The use of liquid chromatography coupled with mass spectrometry (LC-MS) is common for the detection and quantification of nitrosamine impurities in pharmaceutical products .
Analyse Des Réactions Chimiques
Types of Reactions
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Strong nucleophiles like sodium azide or potassium cyanide are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce the corresponding amine .
Applications De Recherche Scientifique
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is used in various scientific research applications, including:
Mécanisme D'action
The mechanism by which N-Nitroso-N-methyl-4-aminobutyric Acid-d3 exerts its effects involves its bioactivation to reactive intermediates. These intermediates interact with cellular targets, causing DNA damage and potentially leading to carcinogenesis. The process is catalyzed by cytochrome P450 enzymes, which convert the compound into alkyl diazonium ions and alkyl carbonium ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosodiisopropylamine (NDIPA)
- N-Nitrosodibutylamine (NDBA)
Uniqueness
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is unique due to its specific structure and the presence of deuterium atoms, which can be useful in certain analytical applications. Compared to other nitrosamines, it has distinct properties that make it valuable for research and quality control in the pharmaceutical industry .
Propriétés
Numéro CAS |
75016-36-3 |
|---|---|
Formule moléculaire |
C5H12N2O |
Poids moléculaire |
119.18 g/mol |
Nom IUPAC |
N-butyl-N-(trideuteriomethyl)nitrous amide |
InChI |
InChI=1S/C5H12N2O/c1-3-4-5-7(2)6-8/h3-5H2,1-2H3/i2D3 |
Clé InChI |
PKTSCJXWLVREKX-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CCCC)N=O |
SMILES canonique |
CCCCN(C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



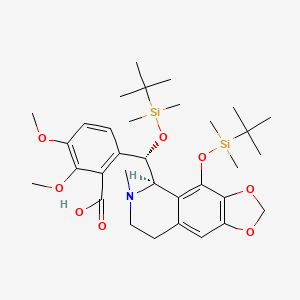
![Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-](/img/structure/B13847316.png)

![5-Deoxy-D-ribose[cyclohexane]-d3](/img/structure/B13847324.png)
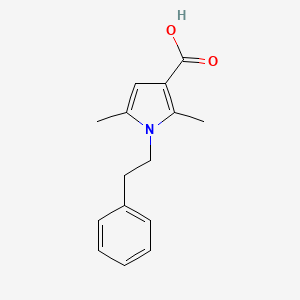

![2-[(3-Aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B13847349.png)
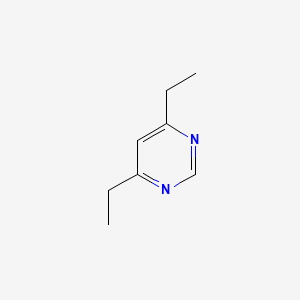
![azane;[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13847357.png)
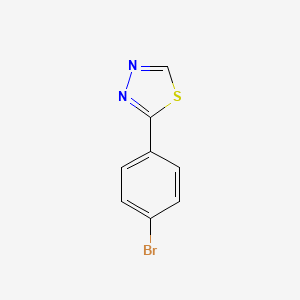
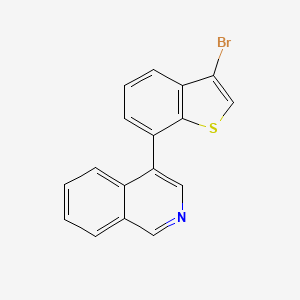
![[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13847379.png)
![ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13847389.png)
